1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS Number: 949278-58-4) is a novel chemical entity with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C20H16N4O3 with a molecular weight of 360.4 g/mol. The structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a quinoxaline derivative, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H16N4O3 |
Molecular Weight | 360.4 g/mol |
CAS Number | 949278-58-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited IC50 values comparable to standard chemotherapeutics.
Case Study: Cytotoxicity Assessment
A detailed study assessed the cytotoxicity of the compound against several cancer cell lines:
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
HCT116 | 15.5 | 8.29 (Doxorubicin) |
MCF7 | 17.2 | 4.56 (Doxorubicin) |
HepG2 | 12.0 | 7.46 (Doxorubicin) |
These results indicate that the compound not only inhibits cancer cell proliferation effectively but also shows a favorable selectivity profile against normal cells, suggesting a lower potential for toxicity.
The mechanisms underlying the anticancer activity of this compound have been explored through various biochemical assays:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated that treatment with the compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G1 phase arrest in treated cells, preventing progression to DNA synthesis.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzo[d][1,3]dioxole and quinoxaline moieties can significantly affect biological activity. For instance:
- Substituents on the benzo[d][1,3]dioxole : Variations in the electron-donating or withdrawing groups can enhance or diminish anticancer potency.
- Quinoxaline Derivatives : Alterations in the quinoxaline structure have been correlated with changes in IC50 values across different cell lines.
Propriétés
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12(25)24-18(14-2-4-15-17(8-14)22-7-6-21-15)10-16(23-24)13-3-5-19-20(9-13)27-11-26-19/h2-9,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJHNVHYOPATMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.